molecular formula C16H17ClN2O3 B10982286 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

Cat. No.: B10982286
M. Wt: 320.77 g/mol
InChI Key: JFQBSWYRXIEKON-UHFFFAOYSA-N
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Description

1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is a synthetic organic compound that features a unique combination of an indole ring, a piperidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Reduced derivatives of the indole ring.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole ring is known to interact with proteins and nucleic acids, making it a candidate for drug design and development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The indole ring system is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drugs with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with desired characteristics .

Mechanism of Action

The mechanism of action of 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The piperidine ring and carboxylic acid group can also contribute to binding interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-carboxylic acid: A simpler indole derivative with a carboxylic acid group.

    4-chloro-1H-indole: A chlorinated indole without the piperidine and carboxylic acid groups.

    1-acetylpiperidine: A piperidine derivative with an acetyl group but lacking the indole ring.

Uniqueness

1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is unique due to its combination of an indole ring, a piperidine ring, and a carboxylic acid group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

1-[2-(4-chloroindol-1-yl)acetyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C16H17ClN2O3/c17-13-4-1-5-14-12(13)6-8-18(14)10-15(20)19-7-2-3-11(9-19)16(21)22/h1,4-6,8,11H,2-3,7,9-10H2,(H,21,22)

InChI Key

JFQBSWYRXIEKON-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC3=C2C=CC=C3Cl)C(=O)O

Origin of Product

United States

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